2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
Overview
Description
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde typically involves multiple steps. One common method starts with the nitration of 2-bromo-6-hydroxy-5-methoxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzoic acid.
Reduction: 2-Bromo-6-hydroxy-5-methoxy-3-aminobenzaldehyde.
Substitution: 2-Methoxy-6-hydroxy-5-methoxy-3-nitrobenzaldehyde (if methoxide is the nucleophile).
Scientific Research Applications
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to naturally occurring substrates.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
- 2-Bromo-5-methoxy-3-nitrobenzaldehyde
- 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Uniqueness
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups. The presence of both bromine and nitro groups on the aromatic ring provides distinct reactivity patterns compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-6-2-5(10(13)14)7(9)4(3-11)8(6)12/h2-3,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGPCXQPEWSGGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])Br)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244563 | |
Record name | 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205652-99-9 | |
Record name | 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205652-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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